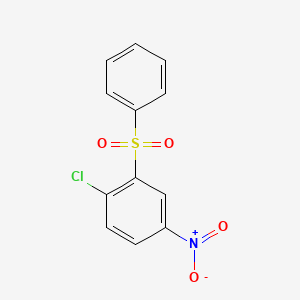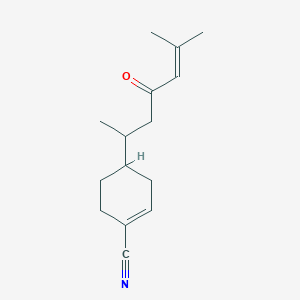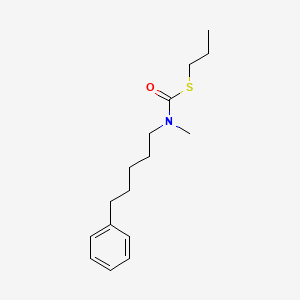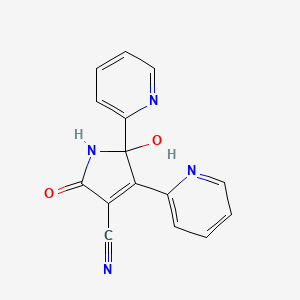
Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- is an aromatic compound that features a benzene ring substituted with a chlorine atom, a nitro group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- typically involves multiple steps. One common method starts with the nitration of chlorobenzene to produce 1-chloro-4-nitrobenzene. This intermediate is then subjected to sulfonylation using a phenylsulfonyl chloride in the presence of a suitable base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of strong bases.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in ethanol.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Electrophilic Aromatic Substitution: Chlorine gas with iron(III) chloride as a catalyst
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Reduction: 1-chloro-4-amino-2-(phenylsulfonyl)benzene.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The phenylsulfonyl group can also participate in various interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-4-nitrobenzene
- 1-chloro-2-nitrobenzene
- 4-chloro-1-nitrobenzene
Uniqueness
Benzene, 1-chloro-4-nitro-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
104094-47-5 |
|---|---|
Molecular Formula |
C12H8ClNO4S |
Molecular Weight |
297.71 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-chloro-4-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO4S/c13-11-7-6-9(14(15)16)8-12(11)19(17,18)10-4-2-1-3-5-10/h1-8H |
InChI Key |
JZSKPLIKHTZWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)



![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)



![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
